molecular formula C12H14N4 B1335184 1,2,3,7,8,9-Hexahydrocyclopenta[d]cyclopenta[3,4]pyrazolo[1,5-a]pyrimidin-6-amine CAS No. 878417-21-1

1,2,3,7,8,9-Hexahydrocyclopenta[d]cyclopenta[3,4]pyrazolo[1,5-a]pyrimidin-6-amine

Cat. No. B1335184
M. Wt: 214.27 g/mol
InChI Key: DKJLZDLLDSQAOK-UHFFFAOYSA-N
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Description

“1,2,3,7,8,9-Hexahydrocyclopenta[d]cyclopenta[3,4]pyrazolo[1,5-a]pyrimidin-6-amine” is a chemical compound with the molecular formula C12H14N4 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is based on its IUPAC name and molecular formula. It contains a cyclopenta[d]cyclopenta[3,4]pyrazolo[1,5-a]pyrimidin-6-amine moiety, which suggests a complex fused ring system with nitrogen atoms .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 214.27 . More detailed physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not available in the sources I found.

Scientific Research Applications

Synthesis and Structural Insights

  • The chemical has been used in the synthesis of various heterocyclic compounds, including pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines and related derivatives. These syntheses typically involve cyclocondensation reactions and have been studied for their structural properties using NMR and mass spectra techniques (El-Essawy, 2010).

Antimicrobial Applications

  • Some derivatives of this chemical, specifically cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines, have been synthesized and shown to possess significant antimicrobial properties. The structure-activity relationship studies revealed that certain moieties linked to the pyrimidine ring are crucial for manifesting antimicrobial activity (Sirakanyan et al., 2021).

Synthetic Methods and Potential Applications

  • Novel synthesis methods have been developed for derivatives of this compound, leading to the creation of new heterocyclic compounds with potential applications in various fields. These syntheses involve cyclization reactions and have been characterized using NMR techniques (Svete et al., 2015).

Biological Activity and Applications

  • Research has also focused on the regioselectivity of 1,3-dipolar cycloadditions involving pyrazolo[1,5-a]pyrimidine derivatives, exploring their biological activities. These compounds have shown potential as antimicrobial and anti-inflammatory agents, highlighting their significance in medicinal chemistry (Zaki et al., 2016).

properties

IUPAC Name

1,8,15-triazatetracyclo[7.6.0.03,7.010,14]pentadeca-2,7,9,14-tetraen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c13-11-7-3-1-5-9(7)14-12-8-4-2-6-10(8)15-16(11)12/h1-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJLZDLLDSQAOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N3C(=C4CCCC4=N3)N=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390335
Record name 1,2,3,7,8,9-Hexahydrocyclopenta[d]cyclopenta[3,4]pyrazolo[1,5-a]pyrimidin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,7,8,9-Hexahydrocyclopenta[d]cyclopenta[3,4]pyrazolo[1,5-a]pyrimidin-6-amine

CAS RN

878417-21-1
Record name 1,2,3,7,8,9-Hexahydrocyclopenta[d]cyclopenta[3,4]pyrazolo[1,5-a]pyrimidin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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